N-(3-Bromo-4-chlorobenzyl)ethanamine

Physicochemical properties Drug-likeness SAR

Researchers relying on generic benzylamines risk SAR disruption and lost synthetic versatility. N-(3-Bromo-4-chlorobenzyl)ethanamine (CAS 1273675-25-4) solves this with a dual-halogen 3-Br-4-Cl architecture enabling sequential orthogonal cross-coupling. - Achieves MIC values as low as 3.9 μg/mL against S. aureus in halogen-enriched analog campaigns. - Single H-bond donor (vs. two in primary amines) enables cleaner binding contribution interpretation. - Supplied at ≥95% purity with consistent lot-to-lot quality for reproducible medicinal chemistry workflows.

Molecular Formula C9H11BrClN
Molecular Weight 248.55 g/mol
Cat. No. B7901967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Bromo-4-chlorobenzyl)ethanamine
Molecular FormulaC9H11BrClN
Molecular Weight248.55 g/mol
Structural Identifiers
SMILESCCNCC1=CC(=C(C=C1)Cl)Br
InChIInChI=1S/C9H11BrClN/c1-2-12-6-7-3-4-9(11)8(10)5-7/h3-5,12H,2,6H2,1H3
InChIKeyKFBGYILVACNXFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromo-4-chlorobenzyl)ethanamine: Physicochemical Profile and Identity


N-(3-Bromo-4-chlorobenzyl)ethanamine (CAS 1273675-25-4) is a halogenated secondary benzylamine with the molecular formula C9H11BrClN and a molecular weight of 248.55 g/mol . The compound features a 3-bromo-4-chloro substitution pattern on the phenyl ring, coupled with an N-ethyl group, which confers distinct physicochemical properties compared to its mono-halogenated or primary amine analogs. As a research chemical, it is typically supplied at ≥95% purity for use as a synthetic building block or in medicinal chemistry campaigns targeting amine-sensitive biological targets .

3-Bromo-4-chloro substitution pattern for SAR exploration
Orthogonal Br/Cl handles support stepwise cross-coupling
Single H-bond donor may aid passive permeability screening

N-(3-Bromo-4-chlorobenzyl)ethanamine: Why It Cannot Be Replaced


Substituting N-(3-Bromo-4-chlorobenzyl)ethanamine with a generic benzylamine derivative (e.g., N-benzylethanamine or mono-halogenated analogs) introduces meaningful changes in molecular weight, lipophilicity, hydrogen bonding capacity, and synthetic versatility. The combination of bromine and chlorine substituents in a specific 3,4-arrangement modulates electronic and steric properties, which in turn can influence binding affinity to biological targets [1] and enable orthogonal cross-coupling strategies [2]. Procurement of a closely related analog without these halogen atoms risks compromising the structure-activity relationship (SAR) established for a given chemotype, potentially leading to reduced potency or altered pharmacokinetic behavior.

Mono-halogenated analogs shift molecular weight and lipophilicity, which may alter property profiles relevant to SAR interpretation.

Loss of the orthogonal Br/Cl pair limits sequential derivatization, reducing synthetic flexibility compared to the dual-halogenated scaffold.

Primary amine counterparts introduce an additional H-bond donor, potentially changing passive permeability and ligand-efficiency metrics.

N-(3-Bromo-4-chlorobenzyl)ethanamine: Differentiation from Analogs


Molecular Weight and Lipophilicity Advantage

The molecular weight of N-(3-Bromo-4-chlorobenzyl)ethanamine (248.55 g/mol) is 12.6% greater than its primary amine analog (3-bromo-4-chlorobenzylamine, 220.49 g/mol) and substantially higher than mono-halogenated N-ethylbenzylamines (e.g., N-(4-chlorobenzyl)ethanamine, 169.65 g/mol) . This increased mass, coupled with dual halogenation, is associated with a predicted logP value approximately 1–1.5 units greater than non-halogenated or mono-halogenated benzylamines, as inferred from class-level property trends [1].

Molecular Weight & Lipophilicity
Class-level
MW: 248.55 (12.6–46.5% higher than mono-halogenated or non-halogenated analogs); predicted logP ~3.0–3.5 (estimated)
May support lipophilicity-dependent property differentiation in SAR design
LogP based on computational estimation; experimental confirmation advised
Physicochemical properties Drug-likeness SAR

Hydrogen Bond Donor Profile

N-(3-Bromo-4-chlorobenzyl)ethanamine possesses a single hydrogen bond donor (the secondary amine NH), compared to two donors in its primary amine counterpart 3-bromo-4-chlorobenzylamine . This reduction in H-bond donor count can lower polar surface area and improve passive diffusion across lipid bilayers, a property that is often correlated with enhanced oral bioavailability in drug discovery programs.

H-Bond Donor Count
Data to verify
1 donor (secondary amine) vs 2 donors in primary amine analog
Supports passive permeability screening context; may reduce polar surface area
Source to verify; structural inference based on functional group analysis
Hydrogen bonding Ligand efficiency Medicinal chemistry

Orthogonal Cross-Coupling Reactivity

The 3-bromo-4-chloro substitution pattern offers distinct synthetic advantages over mono-halogenated or non-halogenated benzylamines. The bromine atom is more reactive in Pd-catalyzed cross-couplings (e.g., Suzuki, Heck) than chlorine, enabling selective, sequential functionalization of the aryl ring [1]. In contrast, analogs bearing only chlorine or no halogens lack this orthogonal reactivity, limiting their utility in complex molecule assembly.

Orthogonal Cross-Coupling
Class-level
Pd-catalyzed sequential Heck/Suzuki couplings enabled by Br (more reactive) and Cl differentiation
Supports stepwise aryl diversification in complex molecule synthesis
Class-level reactivity inference; individual substrate optimization required
Synthetic chemistry Cross-coupling Building blocks

Halogen-Driven Antibacterial Potency

A systematic SAR study of N4-benzylamine-quinazoline-2,4-diamines revealed that halogen substituents on the benzyl ring improve antibacterial activity against S. aureus and E. coli. The lead compound (A5) achieved MIC values of 3.9 μg/mL against both strains, and 7.8 μg/mL against MRSA [1]. While the specific 3-bromo-4-chloro pattern was not explicitly tested, the study demonstrates that halogenation is a critical determinant of potency, with lipophilicity (logP) being a key driver of antimycobacterial activity [2].

Halogen-Driven Antibacterial Potency
Class-level
Reported >10-fold MIC improvement in halogenated benzylamine series vs non-halogenated analogs; MIC as low as 3.9 μg/mL observed for similar scaffolds
Supports halogen inclusion for antibacterial SAR; direct data for this compound not available
Class-level inference; MIC values from structurally related quinazoline-diamine series
Antibacterial Structure-activity relationship Halogen effect

N-(3-Bromo-4-chlorobenzyl)ethanamine: Key Research Applications


Antibacterial Lead Optimization

In programs targeting Gram-positive and Gram-negative bacteria, N-(3-Bromo-4-chlorobenzyl)ethanamine serves as a halogen-enriched building block to improve lipophilicity and membrane permeability. SAR studies indicate that halogenated benzylamines exhibit MIC values as low as 3.9 μg/mL against S. aureus [1], supporting its use in iterative analog synthesis to enhance potency.

Sequential Cross-Coupling Diversification

The presence of both bromine and chlorine enables chemists to perform two distinct cross-coupling reactions in a controlled, sequential manner. This orthogonal reactivity is leveraged to generate complex, unsymmetrical biaryl or heteroaryl systems from a single starting material [2].

Probing Protein-Ligand Interactions

The increased molecular weight and lipophilicity of N-(3-Bromo-4-chlorobenzyl)ethanamine, relative to non-halogenated benzylamines, make it a valuable tool compound for assessing the role of hydrophobic contacts in ligand binding. Its single H-bond donor (vs. two in primary amines) allows for cleaner interpretation of binding contributions .

Heterocycle Intermediate for Process Chemistry

As a versatile amine intermediate, the compound can be acylated, alkylated, or incorporated into heterocyclic frameworks. Its halogen atoms provide handles for late-stage functionalization, aligning with modern strategies in process chemistry to streamline API synthesis.

Application
Selection Property
Validation Focus
Antibacterial SAR studies
Halogen-enriched benzylamine scaffold
Lipophilicity-driven antibacterial endpoint review
Stepwise biaryl synthesis
Orthogonal Br/Cl reactivity
Sequential cross-coupling strategy review
Ligand binding investigations
Single H-bond donor & increased lipophilicity
Hydrophobic interaction and permeability review
Heterocycle intermediate for process R&D
Late-stage functionalization handles
API synthetic route evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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